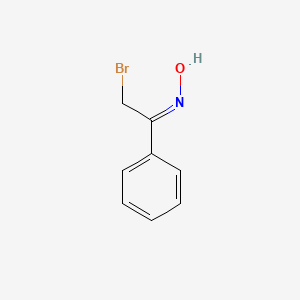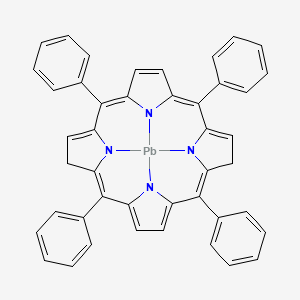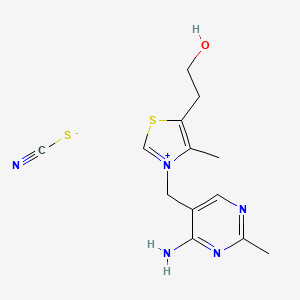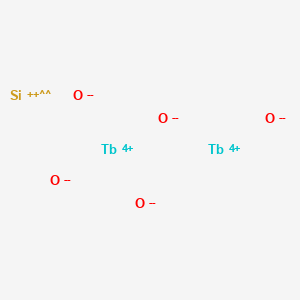
Titanium aluminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium aluminide, with the chemical formula TiAl, is an intermetallic compound known for its lightweight and high-temperature resistance properties. It is commonly referred to as gamma this compound. This compound is notable for its low density (approximately 4.0 g/cm³) and excellent oxidation and corrosion resistance at elevated temperatures, making it a valuable material in various high-performance applications, particularly in the aerospace and automotive industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium aluminide can be synthesized through several methods, including mechanical alloying, spark plasma sintering, and additive manufacturing. Mechanical alloying involves grinding and blending titanium and aluminum powders in a controlled environment to achieve a homogeneous mixture, which is then consolidated and sintered . Spark plasma sintering is another advanced technique that offers precise control over the microstructural properties of the material .
Industrial Production Methods: In industrial settings, this compound is often produced using casting and melting techniques. Additive manufacturing methods such as direct energy deposition, electron beam additive manufacturing, and laser powder bed fusion are also gaining popularity for producing complex this compound components .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium aluminide primarily undergoes oxidation reactions due to its high affinity for oxygen. It forms a protective oxide layer that enhances its corrosion resistance. The compound can also participate in reduction and substitution reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include titanium tetrachloride (TiCl₄) and aluminum subchloride (AlCl). These reagents are often used in chemical vapor synthesis processes .
Major Products: The major products formed from the reactions of this compound include various oxides and intermetallic phases such as Ti₃Al and TiAl₃. These products contribute to the material’s high-temperature stability and mechanical strength .
Wissenschaftliche Forschungsanwendungen
Titanium aluminide has a wide range of scientific research applications due to its unique properties. In the aerospace industry, it is used in the production of turbine blades and other high-temperature components. Its lightweight and high-strength characteristics make it an ideal replacement for traditional nickel-based superalloys .
In the automotive industry, this compound is used in the manufacturing of engine components such as exhaust valves and turbocharger wheels. Its high-temperature resistance and low density contribute to improved fuel efficiency and performance .
In the field of medicine, this compound is being explored for use in biomedical implants due to its biocompatibility and mechanical properties .
Wirkmechanismus
The mechanism of action of titanium aluminide is primarily attributed to its ordered intermetallic structure and partial covalent bonding. This structure provides the material with high stiffness, strength, and resistance to creep at elevated temperatures. The formation of a protective oxide layer further enhances its corrosion resistance .
Vergleich Mit ähnlichen Verbindungen
Titanium aluminide is often compared to other intermetallic compounds such as Ti₃Al and TiAl₃. While all these compounds share similar high-temperature resistance and lightweight properties, gamma this compound (TiAl) is particularly notable for its superior oxidation resistance and mechanical strength .
Other similar compounds include titanium alloys such as Ti-6Al-4V, which are widely used in aerospace and biomedical applications. this compound offers a unique combination of properties that make it a strong competitor to these traditional alloys .
Eigenschaften
InChI |
InChI=1S/3Al.Ti |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPDWFJSZHWILH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.812 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
